molecular formula C20H23N5O B11231785 N-benzyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine

N-benzyl-1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentanamine

Cat. No.: B11231785
M. Wt: 349.4 g/mol
InChI Key: KAEJCXMMVSLDJI-UHFFFAOYSA-N
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Description

N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method includes the reaction of benzylamine with 4-methoxyphenylacetonitrile to form an intermediate, which is then subjected to cyclization with sodium azide to introduce the tetrazole ring. The final step involves the reduction of the nitrile group to an amine under hydrogenation conditions using a palladium catalyst .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using Friedel-Crafts alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and influencing various biochemical pathways. The tetrazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-(4-methoxyphenyl)propan-2-amine: Shares a similar structure but lacks the tetrazole ring.

    N-Benzyl-N-(4-methoxyphenyl)amine: Similar but with different functional groups and lacking the cyclopentane ring.

Uniqueness

N-BENZYL-1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is unique due to its combination of a tetrazole ring and a cyclopentane ring, which imparts distinct chemical properties and biological activities not found in its analogs .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-benzyl-1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C20H23N5O/c1-26-18-11-9-17(10-12-18)25-19(22-23-24-25)20(13-5-6-14-20)21-15-16-7-3-2-4-8-16/h2-4,7-12,21H,5-6,13-15H2,1H3

InChI Key

KAEJCXMMVSLDJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4

Origin of Product

United States

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